Prilocaine hydrochloride

Descripción general

Descripción

- In its injectable form (trade name Citanest ), prilocaine is commonly used in dentistry .

- It is also combined with lidocaine as a topical preparation for dermal anesthesia (known as lidocaine/prilocaine or EMLA ).

- Prilocaine has low cardiac toxicity , making it suitable for intravenous regional anesthesia (IVRA) .

Prilocaine: is an amino amide-type local anesthetic. It was first prepared by Claes Tegner and Nils Löfgren.

Aplicaciones Científicas De Investigación

- Prilocaine finds applications in:

Dentistry: For infiltration anesthesia.

Medicine: As a local anesthetic.

Research: Investigating pain management and anesthesia.

Mecanismo De Acción

- Prilocaine exerts its effects by blocking sodium channels in nerve fibers.

- This prevents nerve impulses from transmitting pain signals.

- Molecular targets include voltage-gated sodium channels.

Safety and Hazards

Métodos De Preparación

Synthesis: Prilocaine can be synthesized through a series of steps

Análisis De Reacciones Químicas

- Prilocaine undergoes various reactions, including oxidation , reduction , and substitution .

- Common reagents and conditions are specific to each reaction type.

- Major products formed depend on the specific reaction pathway.

Comparación Con Compuestos Similares

- Prilocaine is unique due to its low cardiac toxicity and suitability for IVRA.

- Similar compounds include lidocaine , bupivacaine , and ropivacaine .

Propiedades

IUPAC Name |

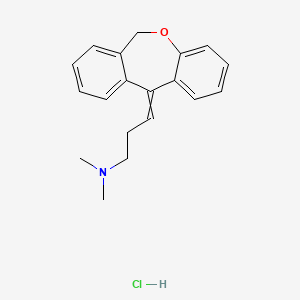

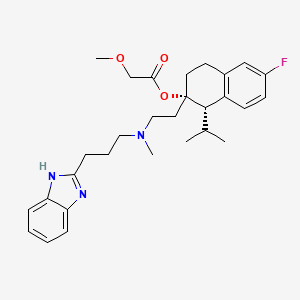

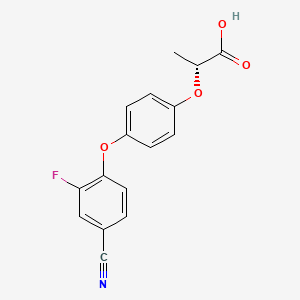

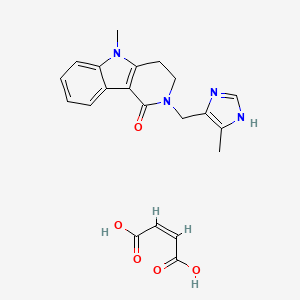

N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJNTKRKALCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031956 | |

| Record name | Prilocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1786-81-8 | |

| Record name | Prilocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prilocaine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prilocaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prilocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prilocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRILOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Prilocaine Hydrochloride exert its anesthetic effect?

A1: this compound is an amino-amide type local anesthetic that works by binding to voltage-gated sodium ion channels located in neuronal membranes. [] This binding prevents sodium ion permeability, stabilizing the neuronal membrane, and inhibiting depolarization. [] The result is a reversible blockage of nerve impulse generation and propagation along nerve fibers, ultimately leading to a temporary loss of sensation. []

Q2: What is the role of this compound in transdermal drug delivery systems?

A2: Research indicates that Poly aryl ether dendron derivatives, like the one studied in conjunction with this compound (D1), can self-assemble to form gels. [] These gels create a fibrous network capable of entrapping hydrophilic molecules for controlled release. [] Specifically, the D1 gel demonstrated the ability to entrap this compound, potentially paving the way for its use in transdermal applications. []

Q3: How does the concentration of a this compound-containing gel affect its drug release kinetics?

A3: In vitro studies using a Poly aryl ether dendron-based gel showed that the release rate of this compound is inversely proportional to the gelator weight percentage. [] This means that higher gelator concentrations result in slower drug release. [] The release profiles, when fitted with the Peppas-Korsmeyer model, suggest a non-Fickian diffusion mechanism for this compound. []

Q4: What is the significance of saddle block anesthesia with this compound in MRI/US-TPB procedures?

A4: Transperineal MRI/US fusion-guided prostate biopsy (MRI/US-TPB) is often associated with patient discomfort. [] Saddle block anesthesia, using 20 mg of this compound 2% hyperbaric solution, has been investigated as a method for improving patient comfort during these procedures. [] The research suggests that this approach, especially when combined with intravenous fentanyl, offers a favorable analgesic profile and a low incidence of anesthesia-related complications. []

Q5: Does the use of this compound for episiotomy during vaginal delivery impact neonatal bilirubin levels?

A5: Research comparing neonatal bilirubin levels in infants whose mothers received this compound for episiotomy during vaginal delivery with those who did not receive anesthesia showed no significant difference. [, ] This suggests that the use of this compound for this purpose does not appear to contribute to neonatal hyperbilirubinemia. [, ]

Q6: Can this compound protect against the harmful effects of ionizing radiation?

A6: Studies using zebrafish models indicate potential radioprotective properties of this compound. [] At specific concentrations, this compound demonstrated a protective effect against radiation-induced pericardial edema and microphthalmia. [] Furthermore, it enhanced survival rates in irradiated zebrafish, suggesting potential as a radioprotective agent. []

Q7: What are the potential mechanisms behind this compound’s radioprotective effects?

A7: The radioprotective effect of this compound may be attributed to its ability to scavenge free radicals, particularly hydroxyl radicals, generated by ionizing radiation. [] Additionally, this compound exhibited a capacity to increase erythropoiesis in zebrafish embryos, suggesting a potential role in stimulating hematopoietic stem cell (HSC) function, which is crucial for mitigating radiation-induced damage. []

Q8: Has this compound shown efficacy in treating lateral epicondylitis?

A9: A randomized controlled study examined the effectiveness of autologous blood injections mixed with this compound for treating lateral epicondylitis. [] Although both autologous blood injections and corticosteroid injections provided significant improvements in pain, function, and grip strength, the autologous blood injection group, which included this compound, demonstrated more sustained and ultimately superior outcomes over the follow-up period. []

Q9: What is the role of this compound in managing pain after carpal tunnel release surgery?

A10: A study investigated the use of buffered this compound versus plain this compound for postoperative pain management after carpal tunnel release surgery. [] Results showed that the buffered solution, where this compound is alkalinized, provided significantly longer pain relief and reduced the need for additional analgesics. [] This suggests that alkalinizing this compound can enhance its analgesic effect in this clinical setting. []

Q10: Can this compound be formulated into microparticles for sustained drug delivery?

A11: Research demonstrated that microparticles of poly (lactic-co-glycolic acid) (PLGA) can effectively encapsulate this compound. [] This encapsulation allows for a controlled release of the anesthetic, potentially extending its duration of action and reducing the frequency of administration. [] This approach holds promise for improving pain management strategies by providing sustained therapeutic levels of this compound. []

Q11: What are the implications of this compound use for epidural analgesia in obstetrics?

A12: Studies investigating the use of this compound for epidural analgesia during labor and delivery have shown that it readily crosses the placenta, resulting in detectable levels in both maternal and fetal blood shortly after administration. [] While methemoglobinemia was observed as a side effect, no significant neonatal depression or adverse effects on fetal acid-base balance were reported. [] Intravenous administration of methylene blue to the mother effectively reduced methemoglobinemia in both mother and fetus. []

Q12: What is known about the potential for recipient site necrosis after hair transplantation procedures involving this compound?

A13: A case report documented recipient site necrosis following a hair transplantation using the follicular unit extraction (FUE) technique where tumescent infiltration with adrenaline was administered after ring block anesthesia with this compound and adrenaline. [] While the exact cause of the necrosis was not definitively determined, the authors suggested a potential link to the vasoconstrictive effects of adrenaline used in the tumescent solution. []

Q13: Can this compound induce allergic contact dermatitis?

A15: A case report described allergic contact dermatitis in a patient using EMLA® cream, a topical anesthetic containing this compound and Lidocaine. [] Patch testing confirmed an allergy to this compound. [] This highlights the potential for allergic reactions to this compound, even when administered topically. []

Q14: Is this compound effective for pain relief in Tietze syndrome?

A16: A retrospective study evaluated the effectiveness of local injections containing Triamcinolone and this compound in patients with Tietze syndrome. [] The results demonstrated significant pain reduction and high patient satisfaction rates following the injections. [] This suggests that this combined approach can be a valuable treatment option for managing pain associated with Tietze syndrome. []

Q15: How does this compound compare to Lidocaine and Mepivacaine in terms of its effect on gingival fibroblasts?

A17: In vitro studies compared the effects of this compound, Lidocaine, and Mepivacaine on rat gingival fibroblasts. [] The results indicated that this compound induced cell rounding and detachment from the substrate at lower concentrations and faster rates compared to Lidocaine and Mepivacaine. [] This suggests that this compound may have a higher potential for toxicity to fibroblasts, which could have clinical implications. []

Q16: Can this compound be incorporated into a mucoadhesive patch for needle-free dental anesthesia?

A18: Research explored the development and clinical efficacy of mucoadhesive patches containing a combination of Lidocaine and this compound for needle-free anesthesia in dentistry. [] The patches demonstrated promising results, providing sufficient anesthesia for various dental procedures in a significant portion of patients without the need for conventional injections. []

Q17: What are the safety considerations of using this compound for epidural anesthesia in patients with chronic renal insufficiency?

A19: Studies examining epidural anesthesia in patients with chronic renal insufficiency (CRI) found that standard doses of local anesthetics, including this compound, may lead to inadequate sensory and motor block compared to patients without CRI. [] This difference is likely attributed to altered pharmacokinetics in CRI patients. [] Adjustments to dosage or the use of adjuvants might be necessary to achieve optimal anesthetic effects in this patient population. []

Q18: What are the potential neurological effects of methylene blue, an antidote for this compound-induced methemoglobinemia, when administered epidurally?

A20: While Methylene Blue is used to treat methemoglobinemia, a potential side effect of this compound, research in cats indicated that epidural administration of Methylene Blue can have severe neurotoxic effects, leading to paraplegia and significant damage to the spinal cord. [] Therefore, extreme caution should be exercised when considering Methylene Blue for epidural use in humans. []

Q19: Can this compound be alkalinized to improve its efficacy for intravenous regional anesthesia?

A21: A study involving patients undergoing hand surgery under intravenous regional anesthesia found that alkalinizing this compound with sodium bicarbonate significantly reduced pain during injection, surgery, and after tourniquet release compared to using plain this compound. [] This suggests that alkalinization can enhance the onset and efficacy of this compound in this specific anesthetic technique. []

Q20: Can this compound be formulated in a pH-sensitive in situ gelling system for periodontal anesthesia?

A22: Researchers explored a novel approach to periodontal anesthesia using a pH-mediated in situ gelling system containing this compound, Chitosan, and Hydroxypropylmethylcellulose. [] The gel demonstrated desirable properties such as gelation near physiological pH, suitable viscosity, and prolonged drug release, indicating potential for providing long-lasting anesthetic effects in periodontal procedures. []

Q21: Can a “no-touch” vaginoscopic approach using this compound improve patient comfort during outpatient hysteroscopy?

A24: Research compared a “no-touch” vaginoscopic approach for outpatient hysteroscopy to the traditional method involving intracervical this compound injection. [] The “no-touch” method, utilizing a vaginoscope for initial cervical visualization and omitting the speculum and tenaculum, resulted in significantly lower pain scores during the initial stages of the procedure compared to the traditional approach. []

Q22: Is the current practice of administering this compound only when indicated by pain during outpatient hysteroscopy appropriate?

A25: An observational study assessed patient acceptability of outpatient hysteroscopy using this compound as needed for pain management. [] The study concluded that administering this compound only when pain was experienced was inadequate, as pain significantly impacted patient satisfaction and preference for general anesthesia. [] This highlights the need for a more proactive approach to pain management during outpatient hysteroscopy, potentially involving routine administration of analgesia. []

Q23: Is there evidence of complete clinical recovery in animals with histologically confirmed chronic grass sickness despite the disease's typically fatal prognosis?

A26: A case study reported the complete clinical recovery of a pony diagnosed with chronic grass sickness based on clinical signs and histological confirmation from intestinal biopsies. [] This finding challenges the conventional understanding of chronic grass sickness as a uniformly fatal condition and suggests the possibility of survival and recovery under certain circumstances, though further research is needed to understand the factors influencing these outcomes. []

Q24: Can this compound administration lead to delayed-type hypersensitivity reactions?

A27: A case report documented a delayed-type hypersensitivity reaction in a patient following subcutaneous administration of this compound. [] This highlights the potential for this compound to elicit delayed hypersensitivity reactions, emphasizing the importance of careful patient history taking and consideration of alternative anesthetics for individuals with known sensitivities. []

Q25: Can intrapulpal injection of this compound for anesthesia during pulpotomy procedures negatively impact treatment outcomes?

A28: A clinical study evaluated the efficacy of pulpotomies performed under intrapulpal injection of this compound compared to traditional mandibular block anesthesia. [] The results showed no statistically significant difference in healing outcomes between the two groups, suggesting that intrapulpal injection of this compound is a viable anesthetic technique for pulpotomy procedures without compromising treatment success. []

Q26: Is this compound a suitable alternative to peribulbar anesthesia for Descemet membrane endothelial keratoplasty (DMEK) in patients where peribulbar anesthesia is contraindicated?

A29: A study compared topical anesthesia (TA), including the use of Lidocaine Hydrochloride and Oxybuprocaine, with peribulbar anesthesia (PBA) using this compound for DMEK surgery. [] While subjective pain levels were lower in the PBA group, the TA group still demonstrated acceptable pain scores and achieved comparable surgical outcomes. [] This suggests that TA, while potentially associated with slightly higher pain levels, can be a viable alternative for DMEK in selected patients where PBA is not feasible. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B1662156.png)